N-ethyl-1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidine-3-carboxamide
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Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a pyrimido[4,5-d]azepin ring, which is a bicyclic structure with nitrogen atoms. The presence of the furyl group indicates the presence of a furan ring, a five-membered aromatic ring with an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by the functionalization of the ring . The pyrimido[4,5-d]azepin ring could be constructed using similar methods. The furyl group could be introduced through a variety of methods, including palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, pyrimido[4,5-d]azepin, and furyl rings. The stereochemistry of the molecule would be influenced by the spatial orientation of substituents on these rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The pyrrolidine ring, for example, could undergo reactions typical of amines, such as acylation or alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structural features. For example, the presence of the pyrrolidine ring could contribute to its solubility in polar solvents .Mechanism of Action
Properties
IUPAC Name |
N-ethyl-1-[2-(furan-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-2-21-19(25)13-7-10-24(12-13)18-14-5-8-20-9-6-15(14)22-17(23-18)16-4-3-11-26-16/h3-4,11,13,20H,2,5-10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHRVYORCJLEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(C1)C2=NC(=NC3=C2CCNCC3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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